molecular formula C9H9BrFNO2 B14791109 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid

2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid

Cat. No.: B14791109
M. Wt: 262.08 g/mol
InChI Key: NBTJKOTZIWXIMJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid is an organic compound that features a bromine, a dimethylamino group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method involves the bromination of 4-(dimethylamino)-5-fluorobenzoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the functional groups on the molecule interact with reagents to form new bonds or alter existing ones. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid is unique due to the presence of all three functional groups (bromine, dimethylamino, and fluorine) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-bromo-4-(dimethylamino)-5-fluorobenzoic acid

InChI

InChI=1S/C9H9BrFNO2/c1-12(2)8-4-6(10)5(9(13)14)3-7(8)11/h3-4H,1-2H3,(H,13,14)

InChI Key

NBTJKOTZIWXIMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)Br)C(=O)O)F

Origin of Product

United States

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